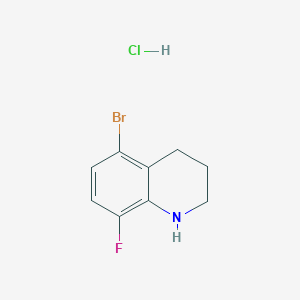
5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol . This compound is a derivative of tetrahydroquinoline, which is a bicyclic structure containing a benzene ring fused to a piperidine ring. The presence of bromine and fluorine atoms in the structure makes it a valuable compound for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroquinoline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 8-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .
化学反応の分析
Types of Reactions
5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
作用機序
The mechanism of action of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to bind to biological receptors and enzymes. The compound can inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure but lacks the fluorine atom.
8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure but lacks the bromine atom.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different substitution pattern.
Uniqueness
The unique combination of bromine and fluorine atoms in 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
特性
分子式 |
C9H10BrClFN |
|---|---|
分子量 |
266.54 g/mol |
IUPAC名 |
5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H |
InChIキー |
PQRUNABRJZIGPV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2NC1)F)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
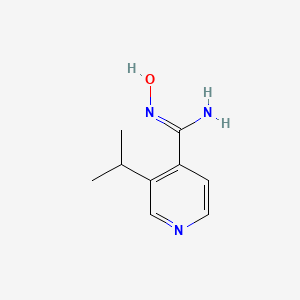

![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)

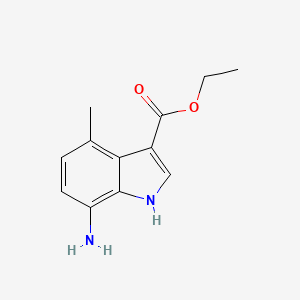
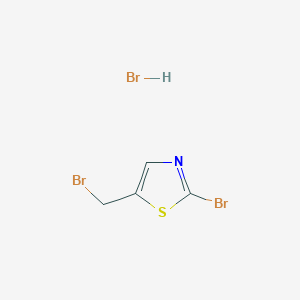
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)


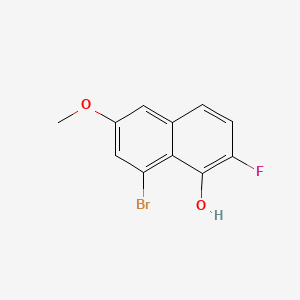
![3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13667661.png)
![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)
